molecular formula C18H8N2O2S4 B12112870 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1246679-11-7

3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Katalognummer: B12112870
CAS-Nummer: 1246679-11-7
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: BNARWHJKFJGMHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the family of fused thiophenes. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics. It is widely used in the synthesis of small molecules and polymers for applications such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the Stille and Suzuki coupling reactions. These reactions are carried out under specific conditions to ensure the formation of the desired product. For instance, the Stille coupling reaction involves the use of palladium catalysts and organotin reagents, while the Suzuki coupling reaction uses palladium catalysts and boronic acids .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Wirkmechanismus

The mechanism of action of 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its ability to participate in π-conjugation, which allows for the delocalization of electronic states across the molecular backbone. This delocalization enhances its electronic properties, making it suitable for use in organic electronic devices. The compound interacts with various molecular targets and pathways, depending on its specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique electronic properties, which are attributed to its fused thiophene structure. This structure allows for enhanced π-conjugation and better tuning of band gaps, making it a valuable compound in the field of organic electronics .

Eigenschaften

CAS-Nummer

1246679-11-7

Molekularformel

C18H8N2O2S4

Molekulargewicht

412.5 g/mol

IUPAC-Name

3-hydroxy-1,4-bis(thieno[3,2-b]thiophen-5-yl)-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C18H8N2O2S4/c21-17-13-14(16(20-17)12-6-10-8(26-12)2-4-24-10)18(22)19-15(13)11-5-9-7(25-11)1-3-23-9/h1-6,19,22H

InChI-Schlüssel

BNARWHJKFJGMHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C1SC(=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC6=C(S5)C=CS6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.